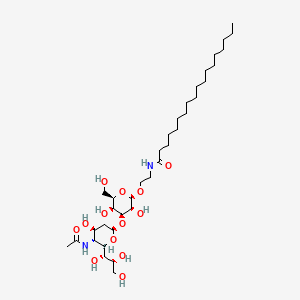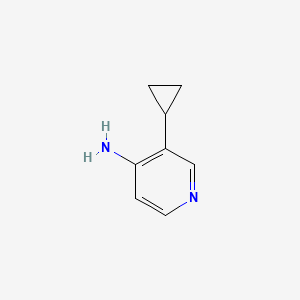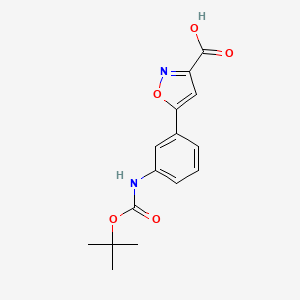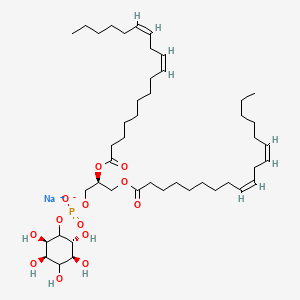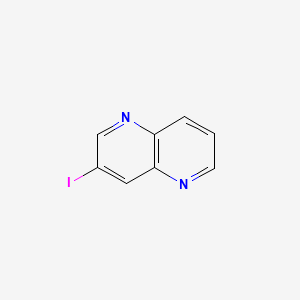
CID 57347397
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 57347397 is a ceramic oxide compound derived from lanthanum cobaltite. It is a phase containing lanthanum(III) oxide, strontium oxide, and cobalt oxide. This compound is known for its mixed ionic-electronic conducting properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: CID 57347397 can be synthesized using various methods, including the sol-gel method and the ion-exchange promoted sol-gel process. In the sol-gel method, citric acid and ethylenediaminetetraacetic acid (EDTA) are used as chelating agents, while ethylene glycol and activated carbon serve as surfactants. The synthesized powders are then calcined at temperatures around 900°C to form a single perovskite phase .
Industrial Production Methods: The industrial production of this compound involves scaling up the sol-gel process. The ion-exchange promoted sol-gel process is particularly promising for large-scale production, as it allows for the synthesis of phase-pure nanopowders at a calcination temperature of 700°C. This method can potentially yield 360 kg of nanopowders per ton of dried beads .
Chemical Reactions Analysis
Types of Reactions: CID 57347397 undergoes various chemical reactions, including oxidation and reduction. It is also involved in oxygen reduction and evolution reactions, making it a bifunctional catalyst for reversible solid oxide cells .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxygen and hydrogen. The reactions typically occur at elevated temperatures, around 800°C, to enhance reaction kinetics and achieve high power efficiency .
Major Products Formed: The major products formed from these reactions include oxygen ions and water, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
CID 57347397 is widely used in scientific research due to its unique properties. It is a promising cathode material for intermediate-temperature solid oxide fuel cells (SOFCs) due to its high electrical conductivity, low polarizability, and high catalytic activity for oxygen reduction . Additionally, it is used as a membrane material for oxygen separation in cleaner burning power plants .
Mechanism of Action
The mechanism by which CID 57347397 exerts its effects involves its mixed ionic-electronic conducting properties. The compound facilitates the interconversion between chemical energy and electricity by enabling efficient oxygen reduction and evolution reactions. The oxygen surface exchange and diffusion coefficients of the compound are significantly higher compared to other materials, making it an effective bifunctional oxygen electrode .
Comparison with Similar Compounds
Similar Compounds:
- Lanthanum Strontium Manganite
- Lanthanum Strontium Ferrite
- Lanthanum Calcium Manganite
- Lanthanum Strontium Chromite
- Lanthanum Strontium Gallate Magnesite
Uniqueness: CID 57347397 stands out due to its high ionic and electronic conductivity, exceptional chemical and thermal stability at elevated temperatures, and high compatibility with ceria-based solid electrolytes. These properties make it a superior material for applications in solid oxide fuel cells and oxygen separation membranes .
Properties
CAS No. |
128090-06-2 |
|---|---|
Molecular Formula |
CoLaSr |
Molecular Weight |
285.459 |
IUPAC Name |
cobalt;lanthanum;strontium |
InChI |
InChI=1S/Co.La.Sr |
InChI Key |
QBYHSJRFOXINMH-UHFFFAOYSA-N |
SMILES |
[Co].[Sr].[La] |
Synonyms |
Cobalt Lanthanum Strontium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




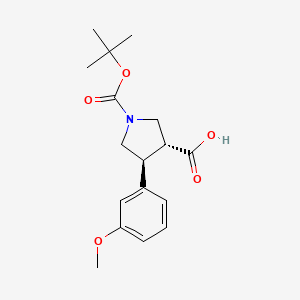
![2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B594293.png)

